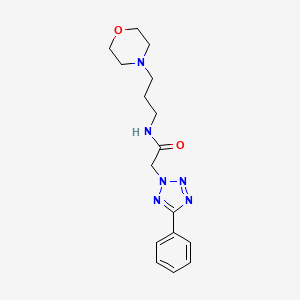![molecular formula C19H17Cl2N3 B4325279 8-(3,4-dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B4325279.png)
8-(3,4-dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine
説明
8-(3,4-dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine, commonly known as DPPZ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of DPPZ involves the intercalation of the compound into the DNA double helix, resulting in the stabilization of the DNA structure. This stabilization leads to the inhibition of DNA replication and transcription, ultimately leading to cell death. The selectivity of DPPZ for cancer cells is due to the higher rate of DNA replication in cancer cells compared to normal cells.
Biochemical and Physiological Effects:
DPPZ has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound has also been shown to induce apoptosis in cancer cells, leading to cell death. In addition, DPPZ has been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
The advantages of using DPPZ in lab experiments include its ease of synthesis, high potency, and selectivity for cancer cells. However, the limitations of using DPPZ include its poor solubility in aqueous solutions and the potential for off-target effects due to its interaction with other biomolecules.
将来の方向性
There are several future directions for the research and development of DPPZ. One direction is the optimization of the synthesis process to improve the yield and purity of the compound. Another direction is the development of novel formulations of DPPZ to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of DPPZ and to identify potential off-target effects of the compound. Finally, the potential applications of DPPZ in other fields, such as materials science and biochemistry, should be further explored.
Conclusion:
In conclusion, DPPZ is a synthetic compound that has shown promising potential for applications in various fields, including medicinal chemistry, materials science, and biochemistry. The compound exhibits potent anticancer activity by selectively targeting DNA and has low toxicity in normal cells. However, further research is needed to optimize the synthesis process, improve the solubility and bioavailability of the compound, and elucidate its mechanism of action and potential off-target effects.
科学的研究の応用
DPPZ has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, DPPZ has been shown to exhibit potent anticancer activity by selectively targeting DNA. In materials science, DPPZ has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In biochemistry, DPPZ has been used as a tool for studying DNA-protein interactions.
特性
IUPAC Name |
11-(3,4-dichlorophenyl)-3,4,5,7-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3/c1-10-18-11(2)23(4)12(3)19(18)17-8-14(9-24(17)22-10)13-5-6-15(20)16(21)7-13/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPGMOBAVRLTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN3C=C(C=C3C2=C(N1C)C)C4=CC(=C(C=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(dimethylamino)-6-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazin-2-yl]acetamide](/img/structure/B4325201.png)
![ethyl 4-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}benzoate](/img/structure/B4325225.png)
![3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4325229.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B4325241.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4325245.png)
![N-(4-{1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)benzamide](/img/structure/B4325252.png)
![methyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4325253.png)

![N-[2-chloro-5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B4325268.png)
![2-chloro-5-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline](/img/structure/B4325276.png)
![2-benzyl-1,3,4-trimethyl-8-(5-methyl-2-furyl)-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B4325292.png)
![ethyl 3-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B4325294.png)
![4-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B4325296.png)
